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Compound of Interest

Compound Name: (R)-1-Boc-3-aminopyrrolidine

Cat. No.: B125337

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure,
stereochemistry, synthesis, and applications of (R)-1-Boc-3-aminopyrrolidine, a critical chiral
building block in modern medicinal chemistry. This document details its physicochemical
properties, provides experimental protocols for its synthesis, and explores its role in the
development of targeted therapeutics, including a discussion of the relevant signaling
pathways.

Core Structure and Stereochemistry

(R)-1-Boc-3-aminopyrrolidine, with the CAS number 147081-49-0, is a synthetic organic
compound featuring a pyrrolidine ring.[1][2] The designation "(R)" indicates the stereochemistry
at the C3 position of the pyrrolidine ring, where the amino group is attached, following the
Cahn-Ingold-Prelog priority rules. The nitrogen atom of the pyrrolidine ring is protected by a
tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be
readily removed under acidic conditions.[1] This specific stereocisomer is crucial in the synthesis
of chiral drugs where enantiomeric purity is essential for therapeutic efficacy and safety.[3][4]

The molecular formula of (R)-1-Boc-3-aminopyrrolidine is CoH1sN202, and its molecular
weight is 186.25 g/mol .[5][6][7] Its structure is unambiguously defined by its IUPAC name: tert-
butyl (3R)-3-aminopyrrolidine-1-carboxylate.[7]
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Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of (R)-1-Boc-3-

aminopyrrolidine is presented in the table below. This data is essential for its handling,

characterization, and use in synthetic procedures.

Property Value Reference(s)
Molecular Formula CoH1sN202 516171
Molecular Weight 186.25 g/mol [51[6]1[7]
CAS Number 147081-49-0 [1][2]
Appearance Colorless to pale yellow liquid o

or white solid
Melting Point 70-75 °C [1]
Boiling Point 243-244 °C (lit.) [2]
Density 1.098 g/mL at 25 °C (lit.) [2]

Optical Rotation ([a]D)

+3 to +4° (c=1 in CHCIs3)

[5]

Refractive Index (n20/D)

1.472 (lit.)

[2]

Solubility

Soluble in organic solvents like
methanol and
dichloromethane; sparingly

soluble in water.

[1]

Experimental Protocols
Enantioselective Synthesis of (R)-1-Boc-3-
aminopyrrolidine from L-Aspartic Acid

This protocol outlines a reliable method for the synthesis of (R)-1-Boc-3-aminopyrrolidine

starting from the readily available chiral precursor, L-aspartic acid. The key steps involve the

formation of a cyclic anhydride, reduction, and subsequent Boc protection.
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Step 1: Synthesis of (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid

To a suspension of L-aspartic acid (1.0 eq) in water, add benzaldehyde (1.1 eq).

Heat the mixture to reflux for 4 hours.

Cool the reaction mixture to room temperature and stir for 12 hours.

Filter the resulting white solid, wash with cold water, and dry under vacuum to yield the
product.

Step 2: Synthesis of (S)-1-benzylpyrrolidin-3-amine

o To a solution of (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous
tetrahydrofuran (THF), add borane-dimethyl sulfide complex (BHs-SMez, 2.5 eq) dropwise at
0 °C under a nitrogen atmosphere.

 Allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.
e Cool the mixture to 0 °C and quench by the slow addition of methanol, followed by 6M HCI.
 Stir the mixture at room temperature for 1 hour.

» Basify the solution with aqueous NaOH and extract with dichloromethane.

» Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to obtain the crude product.

Step 3: Synthesis of (R)-tert-butyl (1-benzylpyrrolidin-3-yl)carbamate

Dissolve the crude (S)-1-benzylpyrrolidin-3-amine (1.0 eq) in dichloromethane.

Add di-tert-butyl dicarbonate ((Boc)20, 1.1 eq) and triethylamine (1.2 eq).

Stir the reaction mixture at room temperature for 12 hours.

Wash the reaction mixture with water and brine.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure. Purify the residue by column chromatography.

Step 4: Synthesis of (R)-1-Boc-3-aminopyrrolidine
o Dissolve the purified (R)-tert-butyl (1-benzylpyrrolidin-3-yl)carbamate (1.0 eq) in methanol.
e Add 10% Palladium on carbon (Pd/C, 10 wt%).

 Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 24
hours.

« Filter the reaction mixture through a pad of Celite® and wash with methanol.

» Concentrate the filtrate under reduced pressure to yield (R)-1-Boc-3-aminopyrrolidine.

Applications in Drug Development

(R)-1-Boc-3-aminopyrrolidine is a valuable chiral intermediate in the synthesis of a variety of
pharmacologically active compounds, particularly in the fields of oncology, immunology, and
infectious diseases.[3][4] Its rigid pyrrolidine scaffold and the stereospecific placement of the
amino group are critical for achieving high-affinity and selective binding to biological targets.

Tofacitinib: An Inhibitor of the JAK-STAT Signaling
Pathway

A prominent example of a drug synthesized using (R)-1-Boc-3-aminopyrrolidine is Tofacitinib
(Xeljanz®). Tofacitinib is an orally administered Janus kinase (JAK) inhibitor used for the
treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.

The synthesis of Tofacitinib involves the coupling of the deprotected (R)-3-aminopyrrolidine
moiety with a pyrimidine core, followed by further functionalization. The specific
stereochemistry of the aminopyrrolidine is essential for the drug's potent and selective inhibition
of JAK enzymes.

Tofacitinib's Mechanism of Action and the JAK-STAT Signaling Pathway
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Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase family of enzymes (JAK1,
JAK2, JAK3, and TYK2).[1][6][7] These enzymes are critical components of the JAK-STAT
signaling pathway, which transduces signals from various cytokines and growth factors to the
nucleus, leading to the transcription of genes involved in inflammation and immune responses.

[1]

Upon cytokine binding to its receptor, JAKs associated with the receptor are activated and
phosphorylate each other and the receptor itself. This creates docking sites for Signal
Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then
phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus,
where they modulate gene expression. Tofacitinib, by inhibiting JAKs, blocks this
phosphorylation cascade, thereby downregulating the inflammatory response.[1][6]
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Figure 1: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Delamanid: An Inhibitor of Mycolic Acid Synthesis
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Delamanid (Deltyba®) is an anti-tuberculosis drug used in the treatment of multidrug-resistant
tuberculosis (MDR-TB).[8][9] Its mechanism of action involves the inhibition of mycolic acid
synthesis, an essential component of the mycobacterial cell wall.[3][5][8][10]

Delamanid is a prodrug that is activated by the deazaflavin-dependent nitroreductase (Ddn)
enzyme within Mycobacterium tuberculosis.[8][10] The activated form of the drug is thought to
generate reactive nitrogen species, including nitric oxide, which inhibit the synthesis of
methoxy- and keto-mycolic acids. This disruption of the cell wall leads to bacterial cell death.[5]
[10]
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Figure 2: Workflow of Delamanid's mechanism of action.

Conclusion

(R)-1-Boc-3-aminopyrrolidine is a cornerstone chiral building block in the synthesis of
complex, stereochemically defined pharmaceutical agents. Its unique structural features and
the availability of robust synthetic protocols have cemented its importance in drug discovery
and development. The successful application of this intermediate in the synthesis of drugs like
Tofacitinib highlights the critical role of precise stereochemical control in achieving targeted
therapeutic outcomes. As the demand for highly selective and potent drugs continues to grow,
the utility of (R)-1-Boc-3-aminopyrrolidine in medicinal chemistry is expected to expand
further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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